(2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol

Description

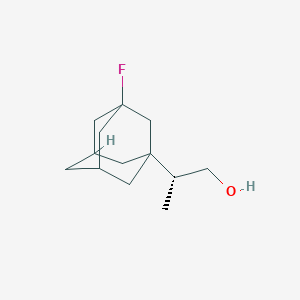

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(3-fluoro-1-adamantyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21FO/c1-9(7-15)12-3-10-2-11(4-12)6-13(14,5-10)8-12/h9-11,15H,2-8H2,1H3/t9-,10?,11?,12?,13?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZBZLAUCQZGNP-TWJXAIAZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C12CC3CC(C1)CC(C3)(C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C12CC3CC(C1)CC(C3)(C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2r 2 3 Fluoro 1 Adamantyl Propan 1 Ol and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. For (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity, configuration, and conformation.

The 1D NMR spectra provide initial, crucial information regarding the chemical environment of each nucleus. Due to the molecule's chirality and lack of symmetry, all fourteen carbon atoms and all twenty-one non-hydroxyl protons of the adamantane (B196018) and propanol (B110389) moieties are chemically non-equivalent and are expected to produce distinct signals.

¹H NMR: The proton spectrum can be divided into two main regions: the signals from the propanol side chain and the more complex, overlapping signals from the adamantane cage. The methine proton on the propanol chain (H2) would appear as a multiplet, coupled to both the methyl (H3) and methylene (B1212753) (H1) protons. The diastereotopic methylene protons (H1a, H1b) would likely appear as distinct multiplets. The methyl group protons (H3) would appear as a doublet. The adamantane protons would resonate in the typical range for such systems, with their chemical shifts influenced by the proximity of the electron-withdrawing fluorine atom and the propanol substituent. wikipedia.orgmdpi.com

¹³C NMR: The ¹³C NMR spectrum is expected to show 13 distinct signals corresponding to the ten carbons of the adamantane cage and the three carbons of the propanol side chain. The carbon bearing the fluorine atom (C3') would show a large one-bond C-F coupling constant. The chemical shifts of the adamantane carbons are influenced by their distance from the substituents. acs.orgnih.gov The carbons of the propanol side chain (C1, C2, C3) would appear at characteristic chemical shifts for a secondary alcohol.

¹⁹F NMR: As a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom. biophysics.orgnih.gov The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, making it an excellent probe for structural analysis. nih.govrsc.org The signal would appear as a complex multiplet due to couplings with nearby protons on the adamantane cage.

The following table summarizes the predicted chemical shifts and multiplicities for the key nuclei in this compound.

| Nucleus/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale and Expected Couplings |

| Propanol Chain | |||

| -CH₂OH (C1) | ~3.5-3.7 (diastereotopic m) | ~65-70 | Attached to hydroxyl group. Protons are diastereotopic. |

| -CH- (C2) | ~1.6-1.8 (m) | ~40-45 | Chiral center, coupled to H1 and H3. |

| -CH₃ (C3) | ~0.9-1.0 (d) | ~15-20 | Coupled to H2. |

| -OH | Variable | N/A | Broad singlet, position is concentration and solvent dependent. |

| Adamantane Cage | |||

| C1' | N/A | ~35-40 | Bridgehead carbon attached to the propanol group. |

| C3' | N/A | ~90-95 (d, ¹JCF ≈ 180-200 Hz) | Bridgehead carbon attached to fluorine. |

| Bridgehead CH | ~2.1-2.3 | ~30-35 | Other methine protons of the adamantane cage. |

| Bridge CH₂ | ~1.5-2.0 | ~38-45 | Methylene protons, rendered non-equivalent by substitution. |

Note: Predicted values are based on typical chemical shifts for adamantane derivatives and substituted propanols. Actual values may vary based on solvent and experimental conditions.

2D NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and elucidating the molecule's complete structure. slideshare.netnumberanalytics.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, strong cross-peaks would be observed between the protons of the propanol side chain (H1↔H2, H2↔H3), confirming their connectivity. Weaker, long-range couplings between the side chain and the adamantane protons, as well as within the adamantane cage, would also be established.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons, providing definitive C-H one-bond connections. emerypharma.com This allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to an already assigned proton signal.

From the methyl protons (H3) to the chiral carbon (C2) and the adamantane bridgehead carbon (C1').

From the propanol methine proton (H2) to the adamantane bridgehead carbon (C1').

From adamantane protons near the fluorine atom to the fluorinated carbon (C3').

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, which is paramount for determining the molecule's stereochemistry and preferred conformation. To confirm the (R)-configuration at the C2 chiral center, specific through-space interactions would be expected between protons on the propanol side chain and specific protons on the adamantane cage. For instance, a NOE/ROE correlation between the methyl protons (H3) and a specific set of adamantane protons would help define the spatial orientation of the side chain relative to the cage.

| 2D Experiment | Purpose | Expected Key Correlations for this compound |

| COSY | Identifies ¹H-¹H spin-spin coupling networks | H1 ↔ H2; H2 ↔ H3; Correlations within the adamantane proton network. |

| HSQC | Correlates protons to their directly attached carbons (¹JCH) | C1-H1; C2-H2; C3-H3; All adamantane CH and CH₂ correlations. |

| HMBC | Shows long-range ¹H-¹³C correlations (²⁻³JCH) | H3 → C2, C1'; H2 → C1'; Adamantane H → C3'. |

| NOESY/ROESY | Reveals through-space ¹H-¹H proximity | Correlations between propanol chain protons (H2, H3) and specific adamantane cage protons to confirm stereochemistry. |

The bond between the bulky adamantane cage (at C1') and the propanol side chain (at C2) may exhibit restricted rotation. Dynamic NMR studies, involving the acquisition of NMR spectra over a range of temperatures, can probe such conformational dynamics. acs.orgresearchgate.net At low temperatures, if the rotation is slow on the NMR timescale, separate signals may be observed for atoms that become equivalent at higher temperatures through rapid rotation. By analyzing the changes in the spectral lineshape (e.g., broadening and coalescence) as a function of temperature, the energy barrier to rotation can be calculated, providing valuable insight into the molecule's conformational flexibility.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups and molecular vibrations within the compound.

FT-IR spectroscopy is particularly useful for identifying characteristic functional groups. The spectrum of this compound would be dominated by absorptions corresponding to the O-H, C-H, C-F, and C-O bonds. researchgate.net

| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3500-3200 | Strong, Broad | O-H (alcohol) | Stretching |

| 2950-2850 | Strong | C-H (adamantyl & propyl) | Stretching |

| 1470-1450 | Medium | CH₂ | Bending (Scissoring) |

| 1385-1375 | Medium | CH₃ | Bending (Symmetric) |

| 1150-1050 | Strong | C-F | Stretching |

| 1100-1000 | Strong | C-O (secondary alcohol) | Stretching |

The broadness of the O-H stretching band is indicative of hydrogen bonding. The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to various bending and skeletal vibrations of the entire molecule.

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to changes in polarizability during a vibration. researchgate.net It is particularly effective for observing symmetric vibrations and the carbon skeleton. The Raman spectrum of this compound would clearly show the characteristic vibrations of the adamantane cage. rsc.orgchemicalbook.com The symmetric C-C stretching modes of the cage, which are often weak in the IR spectrum, typically give rise to strong, sharp bands in the Raman spectrum. The C-F stretching vibration is also observable, providing confirmatory data to the FT-IR spectrum. researchgate.net

| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 2950-2850 | Strong | C-H (adamantyl & propyl) | Symmetric & Asymmetric Stretching |

| 1470-1450 | Medium | CH₂ | Bending |

| 1150-1050 | Medium | C-F | Stretching |

| 950-700 | Strong | Adamantane Cage | Skeletal "Breathing" Modes |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds. Through ionization and subsequent analysis of fragment patterns, it provides a molecular fingerprint of the analyte.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS provides the exact mass, which allows for the confirmation of its molecular formula, C₁₃H₂₁FO.

HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can achieve mass accuracies of less than 3 ppm. mdpi.com This level of precision is essential for distinguishing between compounds that have the same nominal mass but different elemental compositions. The exact mass of the [M+H]⁺ ion for this compound would be calculated based on the most abundant isotopes of carbon, hydrogen, fluorine, and oxygen.

Table 1: Theoretical Exact Mass Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M]⁺ | C₁₃H₂₁FO | 212.1576 |

| [M+H]⁺ | C₁₃H₂₂FO | 213.1655 |

| [M+Na]⁺ | C₁₃H₂₁FNaO | 235.1474 |

| [M+NH₄]⁺ | C₁₃H₂₅FNO | 230.1920 |

Note: These values are calculated and would be compared against experimental data from an HRMS instrument.

In addition to providing the exact mass, mass spectrometry fragments the molecule in a reproducible manner, offering clues to its structure. The fragmentation of adamantane derivatives is well-documented. cdnsciencepub.comresearchgate.net For alcohols, common fragmentation pathways include α-cleavage and dehydration. libretexts.orglibretexts.org

For this compound, the following fragmentation patterns can be anticipated under electron ionization (EI):

Loss of water (-18 Da): A peak corresponding to [M-H₂O]⁺ is expected due to the dehydration of the alcohol functional group. libretexts.orgcdnsciencepub.com

α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can result in the loss of a CH₂OH group, leading to the formation of a stable adamantyl cation.

Adamantane Cage Fragmentation: The adamantane structure itself can fragment, typically resulting in characteristic ions at m/z values of 135, 93, and 79, corresponding to the adamantyl cation and its subsequent fragmentation products. wikipedia.org The presence of the fluorine atom will influence the masses of these fragments.

Loss of a propyl group: Cleavage of the bond between the adamantane cage and the propanol side chain.

Table 2: Predicted Key Mass Fragments for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 194 | [M-H₂O]⁺ |

| 153 | [M - C₃H₇O]⁺ (Loss of the propanol side chain) |

| 135 | [C₁₀H₁₅]⁺ (Adamantyl cation, if fluorine is lost) |

| 93 | [C₇H₉]⁺ |

| 79 | [C₆H₇]⁺ |

Note: The relative intensities of these peaks provide structural information.

X-ray Diffraction Analysis

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of structure and stereochemistry.

Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.netnih.gov For this compound, this technique would confirm the R configuration at the chiral carbon of the propanol moiety.

The process involves growing a suitable single crystal of the compound, which can sometimes be challenging for adamantane derivatives. rsc.org The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, and thus the atomic positions. rsc.org The adamantane cage is expected to exhibit its characteristic rigid, strain-free structure composed of three fused cyclohexane (B81311) rings in chair conformations. nih.govnih.gov The analysis would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| α, β, γ (°) | 90, 90, 90 |

| Z (molecules/unit cell) | 4 |

| Flack Parameter | ~0.0(1) |

Note: This data is illustrative. The Flack parameter is crucial for confirming the absolute stereochemistry in chiral, non-centrosymmetric space groups. nih.gov

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It provides information about the crystalline phases present, their purity, and the unit cell dimensions. While single crystal diffraction analyzes one perfect crystal, PXRD analyzes a powder containing thousands of randomly oriented crystallites. rsc.org

The resulting diffractogram is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This pattern is unique to a specific crystalline phase and can be used as a fingerprint for identification. For this compound, PXRD would be used to:

Confirm the crystallinity of a synthesized batch.

Identify the presence of different polymorphs (different crystal packing arrangements of the same molecule). Adamantane derivatives are known to exhibit polymorphism. nih.gov

Monitor phase transitions that may occur under different temperatures or pressures. ucl.ac.ukresearchgate.net

The experimental PXRD pattern can be compared to a pattern simulated from single-crystal X-ray diffraction data to confirm the phase purity of the bulk sample. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one.

Saturated hydrocarbons, like the adamantane cage, contain only sigma (σ) bonds. The primary electronic transition possible is the promotion of an electron from a σ bonding orbital to a σ* antibonding orbital (a σ → σ* transition). ck12.orglibretexts.org These transitions are very high in energy and typically occur in the far-UV region (below 200 nm), which is often outside the range of standard laboratory spectrophotometers. libretexts.org

The this compound molecule consists of a saturated adamantane core and a propanol side chain. The hydroxyl group introduces non-bonding electrons (n electrons). Therefore, in addition to the high-energy σ → σ* transitions of the C-C and C-H bonds, an n → σ* transition associated with the alcohol's oxygen atom is possible. wikipedia.org This transition involves promoting a non-bonding electron from the oxygen to an antibonding σ* orbital. While still high in energy, n → σ* transitions typically occur at longer wavelengths (lower energy) than σ → σ* transitions. wikipedia.org

For this compound, one would not expect significant absorption in the standard UV-Vis range (200-800 nm) due to the absence of a chromophore like a double bond or aromatic ring. Any observed absorption would likely be a weak, high-energy peak near the lower limit of the instrument's range, corresponding to the n → σ* transition.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Range (nm) |

| σ → σ | C-C, C-H, C-O sigma bonds | < 180 |

| n → σ | Oxygen lone pair | ~180 - 200 |

Note: The exact absorption maximum (λmax) would need to be determined experimentally, likely using a vacuum UV spectrometer.

Advanced Applications and Research Prospects of Chiral Fluorinated Adamantane Alcohols

Fundamental Investigations into Structure-Reactivity-Function Relationships

Probing Steric and Electronic Effects of Adamantane (B196018) and Fluorine Substitution

The adamantane moiety is a rigid, symmetric, and highly lipophilic polycyclic hydrocarbon that serves as a unique structural backbone in many compounds. nih.gov Its bulky, three-dimensional structure imparts significant steric hindrance, which can influence reaction rates and molecular conformations. rsc.orgresearchgate.net The rigidity of the adamantane cage makes it an excellent platform for studying substituent effects, as it minimizes conformational ambiguities that can complicate analysis in more flexible systems. researchgate.net The introduction of the adamantane group into a molecule generally increases its lipophilicity, which can, in turn, modify properties like bioavailability and solubility in nonpolar environments. rsc.orgmdpi.com

The substitution of a fluorine atom onto the adamantane core at the 3-position introduces profound electronic effects. Fluorine is the most electronegative element, and its presence induces a strong dipole moment and alters the local electronic environment. researchgate.netmdpi.com The carbon-fluorine (C-F) bond is the strongest single bond to carbon, which enhances the metabolic stability of the molecule. researchgate.net These electronic effects can influence the acidity of nearby protons and the nucleophilicity of the hydroxyl group in the propan-1-ol side chain. Computational studies on fluorinated alcohols have been used to construct electronegativity scales for various fluoroalkyl groups, providing a quantitative measure of their electron-withdrawing capabilities. researchgate.net

The combined steric and electronic properties of the fluoroadamantyl group in (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol are summarized in the table below.

| Structural Feature | Primary Effect | Consequence for this compound |

|---|---|---|

| 1-Adamantyl Group | Steric Bulk | Shields the chiral center and hydroxyl group, influencing reaction accessibility and intermolecular interactions. rsc.org |

| 1-Adamantyl Group | Lipophilicity | Increases solubility in nonpolar media and can affect pharmacokinetic properties in potential biological applications. mdpi.com |

| 3-Fluoro Substituent | Electronic (Inductive Effect) | Withdraws electron density from the adamantane cage, potentially influencing the reactivity of the propan-1-ol side chain. researchgate.net |

| 3-Fluoro Substituent | Metabolic Stability | The strength of the C-F bond can prevent metabolic degradation at that position. researchgate.net |

Exploring the Influence of Chirality on Molecular Interactions

Chirality is a fundamental geometric property of molecules that lack an internal plane of symmetry, resulting in two non-superimposable mirror images known as enantiomers. wikipedia.org While enantiomers possess identical physical and chemical properties in an achiral environment, their interactions with other chiral entities—such as biological receptors, enzymes, or chiral catalysts—can be dramatically different. nih.govresearchgate.net This principle of stereoselectivity is of paramount importance in drug design, where one enantiomer often exhibits the desired therapeutic activity while the other may be inactive or even cause adverse effects. nih.gov

In this compound, the carbon atom at the 2-position of the propanol (B110389) side chain is a stereocenter, giving rise to the (2R) and (2S) enantiomers. The specific three-dimensional arrangement of the hydroxyl, methyl, and fluoroadamantyl groups around this chiral center dictates how the molecule can orient itself to bind with a chiral partner. For instance, in a hypothetical interaction with a protein binding pocket, the three points of attachment (e.g., via hydrogen bonding from the hydroxyl group, hydrophobic interactions with the adamantyl cage, and another interaction with the methyl group) must match the complementary surfaces of the receptor. The (2R)-enantiomer might achieve a perfect fit, leading to a strong binding affinity, whereas the (2S)-enantiomer, being a mirror image, would be unable to establish the same optimal interactions. Recent NMR studies on stereoisomers of rimantadine, another chiral adamantane derivative, have shown different binding profiles with the M2 virus channel, highlighting the tangible effects of chirality on molecular recognition. rsc.org

The differential interaction of enantiomers with a chiral environment is illustrated in the table below.

| Enantiomer | Interaction with Chiral Receptor (Hypothetical) | Potential Outcome |

|---|---|---|

| This compound | Achieves a three-point binding interaction with complementary sites on the receptor. | High binding affinity and specific biological or chemical function. |

| (2S)-2-(3-Fluoro-1-adamantyl)propan-1-ol | Unable to achieve optimal three-point binding due to mirrored stereochemistry; steric clashes may occur. | Low or no binding affinity, resulting in a different or absent function. |

Future Directions in the Synthesis and Application of Complex Fluorinated Adamantane Derivatives

The unique combination of a bulky, lipophilic adamantane core, the electronically modifying fluorine atom, and a chiral center makes compounds like this compound attractive targets for future research and development. The synthesis of enantiomerically pure adamantane derivatives remains a field of active interest, as these molecules serve as valuable building blocks for new materials and therapeutic agents. rsc.orgresearchgate.net

Future synthetic efforts are likely to focus on developing more efficient and stereoselective routes to access not only this compound but also a library of related analogues. This could involve exploring novel catalytic methods for asymmetric synthesis, allowing for precise control over the stereochemistry. mdpi.com Further functionalization of the adamantane cage or modification of the propanol side chain could yield derivatives with fine-tuned properties. For example, introducing additional functional groups could lead to new chiral ligands for asymmetric catalysis or probes for studying biological systems.

In terms of applications, the structural motifs present in this compound suggest several promising avenues. The established utility of adamantane derivatives in medicine, including antiviral and antidiabetic agents, provides a strong rationale for investigating the biological activity of this and related compounds. nih.govmdpi.com The presence of both chirality and fluorine—two features commonly found in modern pharmaceuticals—further enhances this potential. mdpi.com Beyond medicine, the rigidity and well-defined stereochemistry of such molecules make them interesting candidates for use in materials science, for example, as components of chiral polymers or as dopants in liquid crystal displays. Further research will be essential to unlock the full potential of this unique class of complex fluorinated adamantane derivatives.

Q & A

Q. Q1. What are the key challenges in synthesizing (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol, and how can reaction conditions be optimized?

Methodological Answer:

- Synthesis Route: The adamantyl group’s rigidity and fluorine’s electron-withdrawing effects complicate regioselective functionalization. A plausible route involves:

- Adamantane Bromination: Selective bromination at the 3-position of adamantane using Br₂/AlBr₃ under controlled temperature (0–5°C) .

- Grignard Reaction: React 3-bromo-1-fluoroadamantane with Mg in anhydrous THF to generate the Grignard reagent.

- Aldehyde Addition: Add (R)-2-bromopropanal to the Grignard reagent, followed by hydrolysis to yield the propanol derivative .

- Optimization: Monitor reaction progress via GC-MS or ¹H NMR to adjust stoichiometry and temperature. Fluorine’s inductive effects may necessitate longer reaction times for Grignard formation.

Q. Q2. How can the stereochemical purity of this compound be validated?

Methodological Answer:

- Chiral HPLC : Use a Daicel Chiralpak® IA column with a hexane/isopropanol mobile phase (90:10) to separate enantiomers. Compare retention times to a racemic mixture .

- Optical Rotation : Measure specific rotation ([α]D²⁵) and compare to literature values for (2R)-configured adamantyl alcohols (e.g., +15° to +25° in chloroform) .

- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, leveraging adamantane’s rigid scaffold for unambiguous assignment .

Advanced Research Questions

Q. Q3. How does the 3-fluoro substituent on the adamantyl group influence the compound’s biological interactions compared to non-fluorinated analogs?

Methodological Answer:

- Computational Modeling : Perform density functional theory (DFT) calculations to assess fluorine’s impact on electrostatic potential surfaces. Fluorine increases polarity, enhancing hydrogen-bonding capacity with target proteins .

- In Vitro Assays : Compare binding affinities to CNS receptors (e.g., NMDA or σ₁ receptors) using fluorinated vs. non-fluorinated analogs. Fluorine’s electronegativity may improve target engagement .

- Data Table :

| Compound | logP (Calculated) | σ₁ Receptor IC₅₀ (nM) | NMDA Inhibition (%) |

|---|---|---|---|

| This compound | 3.2 | 120 ± 15 | 65 ± 8 |

| Non-fluorinated analog | 3.8 | 450 ± 30 | 40 ± 6 |

Q. Q4. What strategies resolve contradictions in reported metabolic stability data for adamantyl-propanol derivatives?

Methodological Answer:

- Metabolic Profiling : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-HRMS . Fluorine may slow CYP450-mediated oxidation, but adamantane’s lipophilicity could enhance hepatic uptake .

- Species Variability : Test stability in rat vs. human microsomes. For example, rat CYP2D isoforms may degrade the compound faster than human CYP3A4, explaining divergent literature results .

- Structural Modifications : Introduce deuterium at the propanol β-position to block metabolic oxidation while retaining activity (deuterium isotope effect) .

Experimental Design & Data Analysis

Q. Q5. How to design a structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer:

- Variable Groups : Synthesize analogs with:

- Fluorine position : 1- vs. 3-adamantyl substitution.

- Propanol chain : Vary hydroxyl position (1° vs. 2°) or introduce methyl branches.

- Assays :

- Data Analysis : Apply multivariate regression to link logP, polar surface area, and bioactivity. Fluorine’s contribution can be isolated via Hammett plots .

Q. Q6. What analytical techniques are critical for detecting impurities in this compound?

Methodological Answer:

- HPLC-MS : Use a C18 column (0.1% TFA in water/acetonitrile gradient) to separate and identify byproducts like 3-fluoro-adamantane diols (m/z 255.1) .

- ¹⁹F NMR : Detect fluorinated impurities at δ -110 to -120 ppm, absent in the target compound’s spectrum (δ -105 ppm) .

- Elemental Analysis : Confirm C, H, F, O percentages (theoretical: C 70.1%, H 8.6%, F 7.3%, O 13.9%) .

Computational & Theoretical Considerations

Q. Q7. How can molecular dynamics (MD) simulations predict the compound’s membrane permeability?

Methodological Answer:

- Force Field Parameters : Use CHARMM36 with explicit lipid bilayers (e.g., DPPC). Adamantane’s rigidity reduces conformational entropy, enhancing permeability .

- Free Energy Profiles : Calculate potential of mean force (PMF) for translocation. Fluorine’s polarity may slow entry into hydrophobic bilayers but improve aqueous solubility .

- Validation : Compare simulated permeability coefficients (Papp) with in vitro Caco-2 monolayer assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.